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Compound of Interest

Compound Name: ent-Tedizolid Phosphate

CAS No.: 1835340-19-6

Cat. No.: B1145310

Get Quote

)-Enantiomer (ent-Tedizolid Phosphate) for Analytical Reference Standards.

Part 1: Strategic Overview & Scientific Rationale
The Challenge of Enantiomeric Isolation
Tedizolid Phosphate is a prodrug of the oxazolidinone antibiotic Tedizolid. The active

pharmaceutical ingredient (API) possesses the (

)-configuration at the C5 position of the oxazolidinone ring. The (

)-enantiomer, referred to here as ent-Tedizolid Phosphate, is a critical process impurity and a
mandatory analytical reference standard for chiral purity assays (e.g., Chiral HPLC).

Isolating the ent-isomer presents a unique challenge:

Identical Solubility: In achiral solvents, the (

) and (

) enantiomers exhibit identical solubility profiles.
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Amphoteric Nature: The phosphate group introduces pH-dependent solubility (Free Acid vs.

Disodium Salt), which must be leveraged for effective crystallization.

Prodrug Instability: Harsh crystallization conditions can hydrolyze the phosphate ester,

reverting the molecule to the parent Tedizolid base.

The Solution: Targeted Synthesis & pH-Swing
Crystallization
Unlike removing a minor impurity, "isolating" the ent-isomer for use as a standard typically

requires a targeted synthesis using (

)-glycidyl precursors, followed by a purification protocol that mirrors the API process but is
optimized for the specific impurity profile of the (

)-route.

This guide details the pH-Swing Reactive Crystallization method, which utilizes the amphoteric

nature of the phosphate group to achieve high purity (>99.5% chemical purity, >99.8%

enantiomeric excess).

Part 2: Detailed Experimental Protocols
Protocol A: Purification of ent-Tedizolid Base (Pre-
Phosphorylation)
Rationale: Purification is most efficient at the "Base" stage (before phosphorylation) due to

better solubility in organic solvents, allowing for the rejection of process-related impurities.

Materials:

Crude ent-Tedizolid Base (Synthesized via (

)-glycidyl butyrate).

Solvents: DMSO (Dimethyl sulfoxide), Ethanol (absolute), Purified Water.

Workflow:
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Dissolution: Charge 10.0 g of crude ent-Tedizolid Base into a reactor. Add 40 mL of DMSO at

25°C. Agitate until fully dissolved.

Note: Avoid heating >50°C to prevent ring opening or degradation.

Filtration: Filter the solution through a 0.45 µm PTFE membrane to remove insoluble

particulates.

Anti-Solvent Addition: Slowly add 40 mL of Ethanol to the filtrate. The solution should remain

clear.

Crystallization Trigger: Slowly charge 80 mL of Water over 60 minutes while stirring at 300

RPM.

Mechanism: Water acts as a strong anti-solvent, decreasing the solubility of the

hydrophobic oxazolidinone core.

Aging: Cool the slurry to 0–5°C and hold for 4 hours.

Isolation: Filter the white crystalline solid. Wash with 20 mL of Water/Ethanol (2:1).

Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: pH-Swing Crystallization of ent-Tedizolid
Phosphate (Final Isolation)
Rationale: This step converts the crude phosphate ester into a highly pure crystalline free acid

form. It leverages the drastic solubility difference between the dianion (pH > 8) and the free

acid (pH < 2).

Materials:

Crude ent-Tedizolid Phosphate (Disodium salt or crude reaction mixture).

Reagents: 1N NaOH, 2N HCl, Acetone, Water.

Step-by-Step Methodology:
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Step Operation Critical Parameter Scientific Basis

1 Dissolution

Dissolve 5.0 g crude

ent-phosphate in 50

mL Water. Adjust pH

to 8.5–9.0 using 1N

NaOH.

Ionization: At pH >

8.5, the phosphate is

fully deprotonated (

), maximizing aqueous

solubility (>100

mg/mL).

2 Carbon Treatment

Add 0.25 g Activated

Carbon. Stir 30 min.

Filter.

Purification: Removes

color bodies and trace

heavy metals derived

from the

phosphorylation

catalyst.

3 Nucleation

Dilute filtrate with 20

mL Acetone. Cool to

10°C.

Metastable Zone:

Acetone reduces the

solubility limit of the

free acid form,

preparing the system

for nucleation.

4 Acidification (Critical)

Slowly add 2N HCl

dropwise. Target pH:

1.5–2.0.

Precipitation:

Protonation of the

phosphate group (

) creates the insoluble

Free Acid form.

5 Crystal Growth

Once turbidity

appears (approx pH 4-

5), stop acid addition

for 15 min (Ostwald

Ripening). Resume to

pH 1.5.

Purity: Pausing allows

fines to redissolve and

larger, purer crystals

to grow, preventing

occlusion of

impurities.

6 Isolation Filter the solid. Wash

with 3x 10 mL Water

(pH adjusted to 2.0).

Washing: Acidic wash

prevents re-

dissolution of the
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product while

removing salts (NaCl).

7 Drying

Dry at 25°C under

vacuum. Do not heat

>30°C.

Stability: The Free

Acid form is sensitive

to thermal hydrolysis

in the presence of

residual moisture.

Part 3: Process Visualization & Logic
Workflow Logic: pH-Swing Isolation
The following diagram illustrates the decision logic and mass flow for the isolation of the ent-

isomer.
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Figure 1: Process flow for the pH-swing crystallization of ent-Tedizolid Phosphate. The

transition from high pH (soluble) to low pH (insoluble) is the primary purification driver.

Part 4: Analytical Validation (QC)
To confirm the isolation of the ent-isomer and not the (

)-isomer (or a racemate), Chiral HPLC is required.

Chiral HPLC Method Parameters:

Column: Chiralpak IA or IC (Amylose-based stationary phases are preferred for

oxazolidinones).

Mobile Phase: Hexane : Ethanol : Diethylamine (60 : 40 : 0.1).

Detection: UV at 254 nm.

Expected Result:

ent-Tedizolid (

): Retention time ~ t1 (e.g., 8.5 min).

Tedizolid API (

): Retention time ~ t2 (e.g., 12.0 min).

Note: The elution order depends on the specific column and mobile phase; always verify

with a racemic standard.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145310?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

